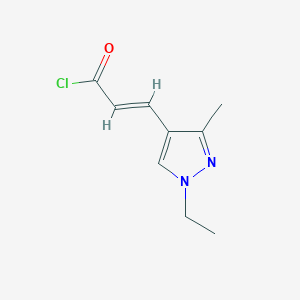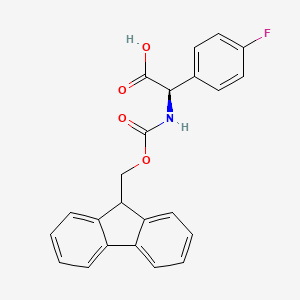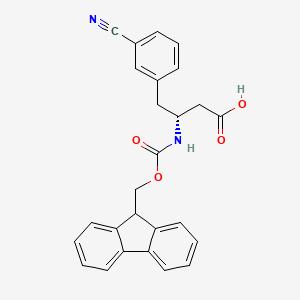
(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of New Heterocyclic Derivatives
- Sallam, Elgubbi, and El‐Helw (2020) utilized a compound similar to (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride as a building block for synthesizing new heterocyclic derivatives like benzoxazinone, indoline, isoindoline, pyrazolone, chromene, and pyrimidopyrimidine. These compounds demonstrated promising inhibitory antioxidant activity (Sallam, Elgubbi, & El‐Helw, 2020).
Development of 3-Heterocyclic Quinolinones
- Abass, Hassanien, and Atta-Allah (2013) reported the synthesis of new 3-heterocyclic quinolinones using a similar compound, leading to the formation of novel quinolinones with various heterocyclic substituents (Abass, Hassanien, & Atta-Allah, 2013).
Anti-Rotavirus Activity
- El‐Helw, Gado, and El-ziaty (2020) utilized a related compound for constructing a variety of nitrogen heterocycles with a pyrazole scaffold. These compounds showed significant anti-rotavirus activity, making them potential candidates for anti-rotavirus agents (El‐Helw, Gado, & El-ziaty, 2020).
Structural Analysis and Stabilization
- The compound has been used in the synthesis and structural analysis of novel organic molecules. For instance, Dehua Zhang, Xiaoyan Zhang, and Liu (2007) prepared a related compound and analyzed its molecular conformation and stabilization through intramolecular hydrogen bonds (Dehua Zhang, Xiaoyan Zhang, & Liu, 2007).
Synthesis of Functionalized 3-(Hetaryl)pyrazoles
- Shawali, Farghaly, and Aldahshoury (2010) described an efficient synthesis method for novel 3-heteroaryl-pyrazoles using a compound akin to this compound, resulting in the formation of compounds with various heterocyclic substituents (Shawali, Farghaly, & Aldahshoury, 2010).
Propiedades
IUPAC Name |
(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-6-8(7(2)11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNCHZYAVOJMK-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














